Serazapine hydrochloride

Description

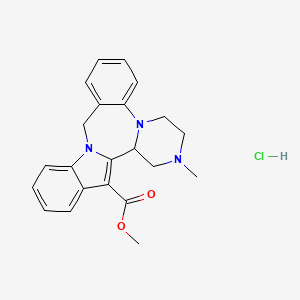

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

117581-05-2 |

|---|---|

Molecular Formula |

C22H24ClN3O2 |

Molecular Weight |

397.9 g/mol |

IUPAC Name |

methyl 4-methyl-4,7,15-triazapentacyclo[13.7.0.02,7.08,13.016,21]docosa-1(22),8,10,12,16,18,20-heptaene-22-carboxylate;hydrochloride |

InChI |

InChI=1S/C22H23N3O2.ClH/c1-23-11-12-24-17-9-5-3-7-15(17)13-25-18-10-6-4-8-16(18)20(22(26)27-2)21(25)19(24)14-23;/h3-10,19H,11-14H2,1-2H3;1H |

InChI Key |

YEITZTKANLXOTH-UHFFFAOYSA-N |

SMILES |

CN1CCN2C(C1)C3=C(C4=CC=CC=C4N3CC5=CC=CC=C52)C(=O)OC.Cl |

Canonical SMILES |

CN1CCN2C(C1)C3=C(C4=CC=CC=C4N3CC5=CC=CC=C52)C(=O)OC.Cl |

Synonyms |

1,3,4,16b-tetrahydro-2-methyl-2-h,1-OH-indolo-2(2,1c)pyrazino(1,2a)(1,4)benzodiazepine-16-carboxylic acid methyl ester CGS 15040A CGS-15040A |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for Serazapine Hydrochloride

The construction of the Serazapine core, characterized by an indole (B1671886) ring fused to a seven-membered diazepine (B8756704) ring, can be achieved through various established chemical pathways. rsc.orgrsc.org

A more contemporary approach involves the modular assembly of heterocyclic systems from basic precursors using multicomponent reactions (MCRs). rsc.orgrsc.orgsemanticscholar.orgresearchgate.net These reactions are highly efficient as they combine three or more starting materials in a single pot to form a complex product, minimizing waste and operational steps. semanticscholar.org

A recently developed MCR provides a powerful strategy for assembling indole-fused seven-membered heterocycles, which are structurally related to Serazapine. rsc.orgrsc.org In this process, an indole, formaldehyde, and an amino hydrochloride are assembled in one pot to yield indole-fused oxadiazepines. rsc.orgresearchgate.net This method highlights a modular approach where simple building blocks can be rapidly converted into complex heterocyclic cores. The reaction proceeds under mild conditions and demonstrates broad substrate scope and high efficiency. semanticscholar.org

The versatility of this MCR strategy is demonstrated by its ability to produce different heterocyclic systems by slightly modifying the reaction components. For example, the addition of sodium thiosulfate (B1220275) to the reaction mixture can furnish indole-fused thiadiazepines instead of oxadiazepines. rsc.orgrsc.org

| Indole Substrate (1) | Amine Hydrochloride (3) | Conditions | Isolated Yield |

|---|---|---|---|

| 3-methylindole | chloroethylamine hydrochloride | THF, 45 °C, 6h | 37% |

| Indole | chloroethylamine hydrochloride | THF, 45 °C, 6h | 75% |

| 5-methoxyindole | chloroethylamine hydrochloride | THF, 45 °C, 6h | 85% |

| Tryptamine (with Phth protection) | chloroethylamine hydrochloride | THF, 60 °C, 6h | 63% |

Transition-metal-catalyzed reactions, particularly those involving palladium, have become a cornerstone of modern organic synthesis. nih.govfrontiersin.org These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds via C–H bond activation, which is a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. frontiersin.org

A notable approach for the synthesis of compounds like Serazapine is the palladium-catalyzed oxidative C–H coupling reaction, a strategy disclosed by Greaney. rsc.orgrsc.orgsemanticscholar.org This type of reaction typically involves the coupling of two unactivated C–H bonds, representing a powerful tool for constructing complex molecular frameworks. rsc.org The use of a palladium catalyst facilitates the regioselective formation of a new C-C bond, directly linking different parts of the molecule to assemble the final heterocyclic system. nih.gov Such methods are valued for their high functional group tolerance and insensitivity to air and moisture in certain applications. rsc.org

Stereoselective Synthesis and Isomer Production

For chiral molecules like Serazapine, controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial. The different stereoisomers of a compound can have vastly different pharmacological properties. mdpi.com The development of an enantiomerically pure drug can be approached through several methods, including starting with a pure enantiomer from a natural source, separating a racemic mixture, or, most directly, through stereoselective synthesis. mdpi.com

The spatial arrangement of substituents on a ring system is defined by terms such as cis (on the same side) and trans (on opposite sides). The synthesis of a specific isomer, such as an "all-cis" isomer, requires precise control over the reaction pathways. While the synthesis of the all-cis isomer of Serazapine is not detailed in the provided sources, strategies for achieving such specific stereochemistry are well-established in organic chemistry.

For instance, the stereoselective synthesis of cis-3,4-disubstituted piperidines has been achieved through the ring transformation of 2-(2-mesyloxyethyl)azetidines. nih.gov In this process, a smaller ring (azetidine) is expanded into a larger one (piperidine), and the stereochemistry of the final product is controlled by the mechanism of the ring-opening reaction. nih.gov Such methodologies, which guide the formation of a single, desired stereoisomer, are fundamental to producing isomerically pure pharmaceutical compounds.

Chiral synthesis aims to produce a single enantiomer of a chiral molecule. This is a significant area of research in the pharmaceutical industry. mdpi.com Several advanced techniques are employed to achieve this goal for complex molecules.

One common strategy is asymmetric catalysis , where a small amount of a chiral catalyst is used to produce large quantities of an enantiomerically enriched product. This can involve transition metals coordinated to chiral ligands or, more recently, the use of organocatalysts. rsc.org For example, the catalytic enantioselective synthesis of the chiral key intermediate of the antidepressant (−)-paroxetine has been demonstrated using a solvent-free organocatalytic conjugate addition in a continuous flow process. rsc.org

Another technique is chiral resolution , where a racemic mixture is separated into its constituent enantiomers. For example, the stereoisomers of sertraline (B1200038), which also possesses cis and trans isomers, have been successfully separated using analytical countercurrent chromatography with a chiral selector like methyl-β-cyclodextrin. nih.gov This method relies on the differential interaction of each enantiomer with a chiral stationary or mobile phase.

Ultimately, the choice of synthetic strategy depends on factors such as efficiency, cost, and the specific stereochemical requirements of the target molecule. mdpi.com

Exploration of Structural Modifications and Analogues

The core structure of Serazapine, an indole-fused seven-membered heterocycle, presents a versatile scaffold for synthetic modification. researchgate.net The exploration of its analogues is crucial for understanding structure-activity relationships (SAR) and potentially developing compounds with refined pharmacological profiles.

Serazapine is known as a 5-HT2 receptor antagonist. ncats.io The affinity of ligands for their target receptors, such as the serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, is highly sensitive to their three-dimensional structure and electronic properties. Altering substitution patterns on the aromatic rings or the heterocyclic core of a Serazapine analogue could theoretically modulate its binding affinity and selectivity. Antipsychotic and antidepressant drugs often bind to multiple receptors, and their therapeutic and side-effect profiles are linked to these complex interactions. nih.gov

Theoretically, introducing electron-withdrawing or electron-donating groups at various positions on the indole or the adjacent phenyl ring of the Serazapine scaffold could influence receptor affinity. For instance, modifications to the chemical structure of similar compounds, such as selective serotonin reuptake inhibitors (SSRIs), have been shown to significantly alter their binding characteristics at the serotonin transporter (SERT). nih.gov In the case of Serazapine, substitutions could impact the planarity of the ring system, the orientation of key binding motifs, and the electronic environment, all of which are critical for optimal receptor interaction.

The following table outlines the theoretical impact of various substituents on receptor affinity, based on general principles of medicinal chemistry observed in similar CNS-active compounds.

| Substitution Position | Substituent Type | Theoretical Impact on Receptor Affinity | Rationale |

| Indole Ring (Positions 5, 6, 7) | Electron-Withdrawing (e.g., -Cl, -CF₃) | Potential increase in affinity for specific receptor subtypes. | Can alter electrostatic interactions with amino acid residues in the receptor binding pocket. Dichloro-substitution is a common feature in potent CNS drugs like Sertraline. nih.gov |

| Indole Ring (Positions 5, 6, 7) | Electron-Donating (e.g., -OCH₃, -CH₃) | May enhance or decrease affinity depending on the specific receptor pocket topology. | Can influence hydrogen bonding capabilities and steric fit. Methoxy groups are present in some psychoactive compounds, affecting their interaction with serotonin receptors. mdpi.com |

| Phenyl Ring | Halogens (e.g., -F, -Br) | Could enhance binding through halogen bonding or by altering metabolic stability. | Halogenation is a common strategy in drug design to improve potency and pharmacokinetic properties. researchgate.net |

| N-Methyl group on Piperazine | Replacement with larger alkyl groups | Potential decrease in affinity at some receptors due to steric hindrance. | The size and nature of this group are often critical for fitting into the binding site of aminergic GPCRs. |

This table is based on theoretical principles and not on experimental data for Serazapine itself.

Indole-fused heterocycles, particularly those with seven-membered rings like Serazapine, are significant structures in medicinal chemistry. researchgate.net A key challenge in exploring analogues is the development of flexible synthetic routes that allow for the easy introduction of diversity. A modular approach, where different building blocks can be combined, is highly desirable.

Recent research has demonstrated a powerful multicomponent reaction (MCR) for the modular assembly of indole-fused seven-membered heterocycles. researchgate.net This strategy allows for the rapid construction of complex scaffolds from simple starting materials. In one such process, an indole, formaldehyde, and an amino hydrochloride can be assembled to create indole-fused oxadiazepines. researchgate.net This MCR approach is notable for its compatibility with a wide range of functional groups on the indole starting material, including halogens (fluoro, bromo), methoxy, esters, and amides, providing various analogues in moderate to good yields. researchgate.net

This modular strategy could theoretically be adapted for the synthesis of Serazapine analogues by varying the indole and amine components. This would enable the systematic exploration of substitution patterns and their effect on biological activity, accelerating the discovery of new compounds with potentially improved properties. The ability to perform late-stage modifications on complex molecules using this type of chemistry further enhances its utility in drug discovery programs. researchgate.net

Green Chemistry Approaches in this compound Synthesis (Theoretical)

The principles of green chemistry aim to make chemical manufacturing more sustainable by reducing waste, using less hazardous materials, and improving energy efficiency. mdpi.comresearchgate.net While specific green synthesis routes for this compound are not detailed in the literature, theoretical approaches can be proposed based on successful applications in the synthesis of other complex pharmaceuticals, such as Sertraline. epa.gov

A theoretical green synthesis of Serazapine could incorporate several key principles:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. A greener approach would replace solvents like methylene chloride, toluene, and hexane with more environmentally benign alternatives such as ethanol, water, or supercritical fluids. Pfizer's redesign of the Sertraline synthesis successfully eliminated several hazardous solvents by consolidating reaction steps into a single ethanol medium. epa.gov A similar strategy could be envisioned for the cyclization and purification steps in a Serazapine synthesis.

Catalytic Reactions and Atom Economy: The use of stoichiometric reagents, such as the titanium tetrachloride reported in the original Sertraline process, generates significant waste. epa.gov Green syntheses prioritize the use of catalytic methods. For the construction of heterocyclic cores like that of Serazapine, metal-catalyzed cross-coupling and cyclization reactions could be employed, which often proceed with high efficiency and generate less waste. nih.gov Furthermore, designing the synthesis to maximize the incorporation of all starting material atoms into the final product (high atom economy) is a core green chemistry goal. synthiaonline.com

The following table provides a theoretical comparison between a conventional and a green synthesis approach for a complex heterocyclic molecule like Serazapine.

| Synthesis Aspect | Conventional Approach (Hypothetical) | Green Chemistry Approach (Theoretical) | Environmental Benefit |

| Solvent Choice | Use of chlorinated solvents (e.g., Dichloromethane) and aromatic hydrocarbons (e.g., Toluene). | Use of ethanol, water, or solvent-free conditions. mdpi.comnih.gov | Reduced volatile organic compound (VOC) emissions; lower toxicity. |

| Reagents | Stoichiometric use of hazardous reagents (e.g., strong acids, metal hydrides). | Use of recyclable catalysts (e.g., metal or enzyme catalysts). synthiaonline.com | Minimized hazardous waste; improved atom economy. |

| Energy Use | Multiple heating and cooling cycles for separate reaction and purification steps. | One-pot synthesis at ambient or moderately elevated temperatures. | Reduced energy consumption and carbon footprint. |

| Waste Generation | Significant generation of inorganic salts and solvent waste. | Minimal waste through process intensification and catalytic routes. epa.gov | Lower environmental impact and disposal costs. |

By applying these green chemistry principles, a future synthesis of this compound could be developed to be more efficient, safer, and environmentally sustainable.

Preclinical Pharmacological Profile and Receptor Interactions

Serotonin (B10506) Receptor Binding Affinity and Selectivity

Serazapine has been identified as a potent and selective antagonist of the 5-HT2 receptor. Its binding affinity has been quantified in various preclinical models.

Research indicates that Serazapine acts as a competitive antagonist at 5-HT2A receptors. In functional assays, it has been shown to inhibit the effects of serotonin at these receptor sites. For instance, in studies using rat caudal artery preparations, a model for 5-HT2A receptor activity, Serazapine potently antagonized serotonin-induced contractions.

While the primary focus of many studies has been on the 5-HT2A receptor, the antagonist activity of Serazapine extends to the broader 5-HT2 receptor family, which includes the 5-HT2B subtype. The activation of 5-HT2B receptors is known to be coupled to Gq/11 proteins, initiating a signaling cascade. mdpi.com

Preclinical data highlight the selectivity of Serazapine for the 5-HT2 receptor. In radioligand binding studies, Serazapine demonstrated a notable affinity for this receptor type.

Table 1: In Vitro Receptor Binding and Functional Antagonism of Serazapine

| Assay Type | Receptor Target | Preparation | Measured Value |

|---|---|---|---|

| Radioligand Binding | 5-HT2 | Rat brain | IC50 = 60 nM |

IC50: Half maximal inhibitory concentration. pA2: A measure of the potency of a competitive antagonist.

Downstream Signaling Pathways and Cellular Mechanisms of Action (In Vitro)

The antagonism of 5-HT2 receptors by Serazapine influences intracellular signaling cascades that are typically initiated by serotonin.

The 5-HT2 receptor family, including the 5-HT2A and 5-HT2B subtypes, are G-protein coupled receptors (GPCRs). mdpi.com These receptors, upon activation by an agonist like serotonin, typically couple to Gq/11 proteins. mdpi.com As an antagonist, Serazapine blocks the initial step of this activation, thereby preventing the subsequent downstream signaling events mediated by the G-protein.

The canonical signaling pathway for Gq/11-coupled receptors, such as the 5-HT2A receptor, involves the activation of phospholipase C (PLC). neuroscigroup.us This enzyme proceeds to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C. Interestingly, one study found that while Serazapine is a potent 5-HT2 antagonist in functional vascular models, it did not affect serotonin-stimulated accumulation of [3H]inositol-1-phosphate, a product of the phospholipase C pathway, in rat cerebral cortex slices. This suggests a potential complexity in its mechanism of action or a divergence in signaling pathways depending on the tissue or experimental model.

Preclinical Pharmacokinetics and Metabolism

Excretion Routes in Animal Models (Theoretical)

The excretion of a xenobiotic compound like Serazapine hydrochloride from the body is a critical determinant of its duration of action and potential for accumulation. In preclinical animal models, the primary routes of drug elimination are typically via the kidneys into urine and through the liver into feces via biliary excretion. wikipedia.orgbritannica.com The specific contribution of each route for this compound would theoretically be dictated by its physicochemical properties, such as its molecular weight, polarity, and the nature of its metabolites.

For many psychoactive compounds and their metabolites, renal excretion is a significant pathway. fda.gov This process involves glomerular filtration, active tubular secretion, and passive tubular reabsorption. As this compound is a salt, it would be readily soluble in biological fluids, which would facilitate its filtration at the glomerulus. The extent of its protein binding would influence this process; a lower binding affinity would result in more free drug being available for filtration. nih.gov The polarity of its metabolites would also play a crucial role. Phase I metabolism, often involving oxidation, reduction, or hydrolysis, followed by Phase II conjugation reactions (e.g., glucuronidation), would increase the water solubility of the parent compound, thereby enhancing its renal clearance. nih.gov

Hepatic excretion into the bile is another major elimination pathway, particularly for larger molecules and their conjugates. nih.gov Given that this compound was developed as a 5-HT2A antagonist, a class of drugs that often undergoes extensive hepatic metabolism, it is plausible that a significant portion of its metabolites would be eliminated via the feces in animal models. michaeljfox.orgdovepress.com Studies on other centrally acting agents have demonstrated that fecal excretion can account for a substantial percentage of the administered dose. nih.gov

A hypothetical distribution of excretion routes for this compound in common preclinical species is presented in the table below. This is a theoretical representation and is not based on published empirical data for this specific compound.

| Animal Model | Theoretical Primary Excretion Route | Theoretical Secondary Excretion Route | Key Influencing Factors (Theoretical) |

| Rat | Fecal (via Biliary Excretion) | Renal | Molecular weight of metabolites, activity of hepatic transporters. |

| Dog | Renal | Fecal | Species differences in metabolic pathways (e.g., glucuronidation capacity). |

| Mouse | Fecal (via Biliary Excretion) | Renal | High metabolic rate potentially leading to rapid formation of excretable metabolites. nih.gov |

Enantioselective Pharmacokinetics in Preclinical Studies (Theoretical/Comparative)

This compound possesses at least one chiral center, meaning it can exist as two enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their pharmacokinetic and pharmacodynamic properties. nih.govmdpi.com This enantioselectivity arises from the differential interaction of the enantiomers with chiral biological macromolecules such as enzymes and transporters. nih.govresearchgate.net

In the context of preclinical studies, it is highly probable that this compound would have demonstrated enantioselective pharmacokinetics. This could manifest in several ways:

Absorption: While less common, enantioselectivity in absorption has been observed for some compounds, potentially due to interactions with chiral transporters in the gut wall. researchgate.net

Distribution: Differences in plasma protein binding or tissue distribution could occur if the binding proteins or tissue components exhibit stereoselectivity.

Metabolism: This is the most common source of enantioselective pharmacokinetics. The cytochrome P450 (CYP) enzymes, which are central to the metabolism of many drugs, are chiral and can metabolize one enantiomer at a faster rate than the other. acs.org This would result in different metabolic profiles and clearance rates for the two enantiomers. For instance, studies on the antidepressant mirtazapine (B1677164) have shown that the plasma levels of its enantiomers are influenced by the activity of CYP enzymes, which can be affected by factors like genetics and smoking. nih.gov

Excretion: Enantioselectivity in renal or biliary transporters could lead to differential rates of elimination for the enantiomers. nih.gov

Given that this compound acts on serotonin (B10506) receptors, a target for many psychoactive drugs, a comparative look at other chiral compounds in this class suggests that enantioselective metabolism would be a key feature. For example, the metabolism of MDMA is known to be enantioselective. acs.org The potential pharmacokinetic differences between the enantiomers of this compound are outlined in the comparative table below. This is a theoretical framework, as specific preclinical data for this compound is not publicly available.

| Pharmacokinetic Parameter | Potential Enantioselective Difference (Theoretical) | Rationale/Comparative Example |

| Metabolic Clearance | One enantiomer may be cleared more rapidly than the other. | Differential metabolism by chiral CYP450 enzymes, as seen with other psychoactive compounds. acs.orgnih.gov |

| Plasma Half-life | The enantiomers may exhibit different half-lives. | A consequence of stereoselective metabolism and/or excretion. nih.gov |

| Active Metabolites | Metabolism could lead to the formation of active metabolites with their own distinct enantioselective profiles. | Observed with drugs like cariprazine, where metabolites contribute to the overall pharmacological effect. dovepress.com |

| Plasma Protein Binding | Minor differences in the extent of binding to plasma proteins like albumin and alpha-1-acid glycoprotein. | Based on the principle of chiral recognition by biological macromolecules. nih.gov |

Analytical Methodologies for Research and Preclinical Quantification

Chromatographic Techniques for Serazapine Hydrochloride and Metabolites (e.g., HPLC, GC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental in pharmaceutical analysis for their ability to separate, identify, and quantify compounds in complex mixtures. researchgate.netresearchgate.net These methods are extensively used for drug analysis, impurity profiling, and stability studies. researchgate.net For the analysis of this compound and its potential metabolites in preclinical samples, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is often the preferred method due to its high sensitivity, specificity, and ability to provide structural information. researchgate.netpnrjournal.comnih.gov GC-MS is also a powerful technique, especially for volatile or derivatized analytes, and has been successfully used for determining substances like serotonin (B10506) in rat brain tissue. nih.gov

The choice between these techniques depends on the physicochemical properties of this compound and its metabolites, such as polarity, volatility, and thermal stability. researchgate.net Given that many antidepressants are analyzed effectively by LC-MS/MS, this approach is considered a "gold standard" for in vivo drug analysis. nih.gov

Method Development for Research Matrices (e.g., Animal Plasma, Brain Homogenates)

Developing a robust analytical method for preclinical research requires careful optimization of sample preparation and chromatographic conditions to suit the specific biological matrix being analyzed. researchgate.net

Sample Preparation: The primary goal of sample preparation is to extract this compound and its metabolites from the biological matrix while removing interfering endogenous components like proteins and phospholipids. pnrjournal.com Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins. nih.govturkjps.org The supernatant can then be directly injected or further processed.

Liquid-Liquid Extraction (LLE): This technique separates the drug from the matrix based on its partitioning between two immiscible liquid phases. pnrjournal.comresearchgate.net

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. pnrjournal.comrcaap.pt The choice of sorbent is critical for achieving good recovery. pnrjournal.com For instance, SPE has been used to extract various antidepressants from plasma and urine samples. rcaap.pt

Chromatographic Conditions:

For HPLC: Method development involves selecting an appropriate column, mobile phase, and flow rate. researchgate.net Reversed-phase columns, such as a C18 column, are commonly used for separating antidepressant drugs. turkjps.orgmdpi.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). turkjps.orgnih.gov Gradient elution is often employed to achieve optimal separation of the parent drug and its various metabolites within a reasonable run time. turkjps.org

For GC-MS: Method development for brain homogenates involves derivatization to increase the volatility and thermal stability of the analytes. nih.gov For example, a method for serotonin analysis in rat brain involved acylation followed by derivatization with heptafluorobutyric anhydride (B1165640) before GC-MS analysis. nih.gov The preparation of brain tissue samples typically involves homogenization in a suitable solvent, such as acetonitrile, followed by centrifugation to separate the supernatant for analysis. nih.gov

Detection and Quantification Limits in Preclinical Samples

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ). austinpublishinggroup.com The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision. nih.govnih.govnih.gov

For preclinical studies, methods must be sensitive enough to quantify low concentrations of this compound and its metabolites, especially at later time points in pharmacokinetic profiling. LC-MS/MS methods generally offer very low detection and quantification limits, often in the low ng/mL to pg/mL range. nih.gov The table below shows typical LLOQ values achieved for various antidepressants in biological matrices using chromatographic methods, which would be the target range for a method developed for this compound.

| Analyte/Drug Class | Matrix | Technique | LLOQ |

| Sertraline (B1200038) | Pharmaceutical dissolution media | HPLC-UV | 0.218 - 1.026 µg/mL researchgate.net |

| Various Antidepressants | Urine & Plasma | GC-MS | 1 - 15 ng/mL rcaap.pt |

| Mirtazapine (B1677164) | Human Plasma | HPLC | 1 ng/mL nih.gov |

| 24 Antidepressants | Wastewater | UHPLC-MS/MS | 0.02 - 0.51 ng/mL nih.gov |

| Sertraline Stereoisomers | Drug Substance | Electrokinetic Chromatography | ≤ 0.1% of drug substance sigmaaldrich.com |

| Quetiapine | Rat Plasma | HPLC-DAD | 0.065 µg/mL turkjps.org |

| Verapamil Hydrochloride | Rabbit Plasma | RP-HPLC | 0.025 µg/mL mdpi.com |

Selectivity and Robustness in Complex Biological Matrices

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, or co-administered drugs. austinpublishinggroup.comeuropa.eu In complex matrices like plasma or brain homogenates, achieving high selectivity is crucial to avoid interference and ensure accurate quantification. nih.gov Mass spectrometric detection (MS/MS) provides excellent selectivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard. nih.gov

Robustness refers to the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. nih.govaustinpublishinggroup.com Parameters tested for robustness include mobile phase composition and pH, flow rate, and column temperature. austinpublishinggroup.com A robust method ensures that results are consistent and reproducible across different laboratories and analysts.

Spectrophotometric Approaches for Research Applications

UV-Visible spectrophotometry is a simpler and more cost-effective analytical technique that can be used for the quantification of drugs. nih.gov This method is based on the principle that the drug molecule absorbs light at a specific wavelength. For research applications, spectrophotometric methods can be developed for the determination of this compound in bulk drug form or in simple pharmaceutical formulations. nih.govresearchgate.net

For example, a spectrophotometric method for determining sertraline involved a reaction with 2,4-dinitrofluorobenzene (DNFB) to form a colored product, which was then measured. nih.gov Such methods are often validated for linearity, accuracy, and precision and can be suitable for quality control laboratories where simplicity and speed are advantageous. nih.gov However, due to lower selectivity compared to chromatographic methods, spectrophotometry is generally not suitable for quantifying drugs in complex biological matrices like plasma without extensive sample clean-up, as endogenous substances can interfere with the measurement. nih.gov

Electrochemical-Based Sensing for Preclinical Detection

Electrochemical sensors offer a powerful alternative for drug detection, providing high sensitivity, rapid analysis, and cost-effectiveness. nih.govmdpi.com These sensors work by measuring the electrical current generated during the oxidation or reduction reaction of the analyte at an electrode surface. nih.gov

For preclinical detection of this compound, a voltammetric sensor could be developed. The working electrode is often modified with carbon-based nanomaterials like graphene, carbon nanotubes, or metallic nanoparticles to enhance sensitivity and selectivity. nih.govmdpi.com For instance, a sensor using a platinum electrode modified with graphene nanoparticles and molecularly imprinted polymers (MIPs) was developed for the highly selective detection of sertraline in human serum, achieving a detection limit of 7.0 x 10⁻⁹ mol L⁻¹. mdpi.com Similarly, electrochemical sensors have been designed for other antidepressants, demonstrating the potential to create a rapid and sensitive platform for this compound detection in preclinical samples like plasma or urine. mdpi.comsemanticscholar.org

Bioanalytical Method Validation for Preclinical Research

Before an analytical method can be used to generate data for preclinical studies, it must undergo a thorough validation process to demonstrate its reliability. europa.euijprajournal.com Bioanalytical method validation ensures that the method is suitable for its intended purpose and is a key requirement of regulatory bodies. nih.govmoh.gov.bw The validation process assesses several key parameters: austinpublishinggroup.comeuropa.euresearchgate.net

Selectivity: Ensuring the method can measure the analyte without interference from matrix components. europa.eu

Accuracy: The closeness of the measured value to the true value, often expressed as a percentage of the nominal concentration. austinpublishinggroup.com

Precision: The degree of scatter between a series of measurements, evaluated as both intra-day and inter-day precision. austinpublishinggroup.com

Linearity and Range: Demonstrating a proportional relationship between the instrument response and the concentration of the analyte over a specified range. austinpublishinggroup.com

Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction process in removing the analyte from the biological matrix. pnrjournal.com

Stability: Assessing the stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability). europa.eu

A full method validation should be performed for each animal species and biological matrix used in preclinical studies. europa.euchromatographyonline.com

Preclinical Behavioral and Neurophysiological Investigations

Anxiolytic Potential in Animal Models

The evaluation of a compound's anxiety-reducing (anxiolytic) properties is a critical step in its preclinical assessment. This is typically achieved through a battery of behavioral tests that leverage the natural aversive or conflict-based behaviors of rodents.

Two of the most widely utilized behavioral assays for screening anxiolytic drug candidates are the Elevated Plus-Maze (EPM) and the Vogel Drinking Test.

The Elevated Plus-Maze (EPM) is a well-validated apparatus for assessing anxiety-like behavior in rodents. nih.govresearchgate.net It consists of a plus-shaped maze elevated off the ground, with two open arms and two enclosed arms. The test is based on the innate conflict in rodents between the desire to explore a novel environment and the fear of open, elevated spaces. nih.gov Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, reflecting a reduction in anxiety.

Interactive Data Table: Principles of the Elevated Plus-Maze

| Parameter | Description | Interpretation of Anxiolytic Effect |

|---|---|---|

| Time in Open Arms | The duration the animal spends in the unenclosed arms of the maze. | Increase |

| Entries into Open Arms | The frequency with which the animal enters the unenclosed arms. | Increase |

| Time in Closed Arms | The duration the animal spends in the enclosed arms of the maze. | Decrease |

The Vogel Drinking Test , also known as a conflict test, assesses anxiolytic potential by measuring a subject's willingness to endure a mild punishment to obtain a reward. In this paradigm, thirsty animals are trained to drink from a water spout. During the test, they receive a mild electric shock after a certain number of licks. Anxiolytic agents are expected to increase the number of shocks the animal is willing to accept to continue drinking, indicating a reduction in the fear or conflict associated with the punishment.

While behavioral assays provide crucial information about the anxiolytic potential of a compound, neurophysiological investigations can help elucidate the underlying mechanisms of action. These studies often involve monitoring changes in brain activity in regions known to be involved in anxiety, such as the amygdala, hippocampus, and prefrontal cortex. Techniques like electroencephalography (EEG) can be used to measure changes in brain wave patterns in conscious animals undergoing behavioral tests. For instance, anxiolytic compounds may alter specific EEG frequency bands associated with states of arousal and anxiety. Furthermore, microdialysis can be employed to measure real-time changes in neurotransmitter levels (e.g., serotonin (B10506), dopamine (B1211576), GABA) in specific brain regions in response to the compound and anxiogenic stimuli.

Exploration of Antidepressant-like Effects in Animal Models (Comparative/Theoretical)

Animal models of depression are essential for the initial screening and characterization of potential antidepressant medications. These models often rely on inducing a state of "behavioral despair" or anhedonia (the inability to feel pleasure) in rodents.

The Forced Swim Test (FST) and the Tail Suspension Test (TST) are the most common and rapid screening tools for antidepressant-like activity. herbmedpharmacol.com

In the Forced Swim Test , rodents are placed in a cylinder of water from which they cannot escape. After initial escape-oriented behaviors, they adopt an immobile posture, which is interpreted as a state of behavioral despair. Antidepressant compounds are known to reduce the duration of immobility, suggesting an increase in active coping strategies.

The Tail Suspension Test is conceptually similar to the FST. nih.gov Mice are suspended by their tails, and the duration of immobility (hanging passively) is measured. nih.gov A reduction in immobility time following drug administration is indicative of an antidepressant-like effect.

Interactive Data Table: Key Behavioral Endpoints in FST and TST

| Test | Primary Behavioral Measure | Interpretation of Antidepressant Effect |

|---|---|---|

| Forced Swim Test (FST) | Immobility Time | Decrease |

The Chronic Unpredictable Mild Stress (CUMS) model is considered to have higher face and construct validity for depression compared to acute tests like the FST and TST. herbmedpharmacol.com In the CUMS paradigm, animals are subjected to a series of mild, unpredictable stressors over several weeks. This chronic stress exposure induces a state resembling human depression, characterized by anhedonia (often measured by a decreased preference for a sucrose solution), altered sleep patterns, and changes in body weight. nih.gov The efficacy of a potential antidepressant is evaluated by its ability to reverse these stress-induced behavioral and physiological changes.

Investigation of Cognitive Function Modulation in Animal Models

Cognitive impairment is a common symptom of several neuropsychiatric disorders. Therefore, assessing a new compound's impact on cognitive function is an important aspect of its preclinical evaluation. Various animal models are used to test different domains of cognition, such as learning, memory, and executive function.

Commonly used tasks to assess cognitive function in rodents include:

Morris Water Maze: This task is used to evaluate spatial learning and memory. Animals must learn the location of a hidden platform in a pool of water, using external cues.

Novel Object Recognition Test: This test assesses recognition memory. Rodents are exposed to two identical objects and, after a delay, are presented with one familiar and one novel object. A preference for exploring the novel object indicates intact recognition memory.

Y-Maze or T-Maze: These mazes are used to assess spatial working memory through tasks that require the animal to remember which arm of the maze it has recently visited.

Preclinical studies in these models would evaluate whether a compound can improve cognitive performance in unimpaired animals or, more clinically relevant, reverse cognitive deficits induced by pharmacological agents, genetic modifications, or stress models like CUMS.

Electrophysiological Studies in Animal Brain Slices or In Vivo (Theoretical)

Electrophysiological investigations in preclinical animal models are crucial for elucidating the mechanisms of action of novel psychoactive compounds. For a theoretical compound such as serazapine hydrochloride, these studies would aim to characterize its effects on neuronal excitability, synaptic transmission, and neural network activity. Such research would typically involve in vitro brain slice preparations from rodents or in vivo recordings from anesthetized or freely moving animals.

Theoretical electrophysiological studies on this compound would explore its influence on the fundamental properties of neurons. In vitro whole-cell patch-clamp recordings in brain slices, for instance, could assess changes in resting membrane potential, input resistance, and action potential firing characteristics in response to the compound. It is hypothesized that this compound could modulate neuronal excitability by interacting with various ion channels.

Furthermore, synaptic transmission, a key element of neural communication, would be a primary focus. Theoretical studies might reveal that this compound modulates both excitatory and inhibitory synaptic events. For example, by recording miniature excitatory postsynaptic currents (mEPSCs) and miniature inhibitory postsynaptic currents (mIPSCs), researchers could determine if the compound acts at the presynaptic level to alter neurotransmitter release or at the postsynaptic level to modify receptor sensitivity.

In vivo electrophysiological recordings would provide insights into how this compound affects the activity of neuronal populations within specific brain circuits implicated in neuropsychiatric disorders. Single-unit recordings could reveal alterations in the firing rate and pattern of individual neurons in regions such as the hippocampus or prefrontal cortex. Local field potential (LFP) recordings could indicate changes in synchronized network oscillations, which are thought to be important for cognitive processes.

The following tables represent theoretical data from hypothetical electrophysiological studies on this compound, illustrating the potential findings from such research.

Table 1: Theoretical Effects of this compound on Intrinsic Neuronal Properties in Cortical Pyramidal Neurons (In Vitro Brain Slices)

| Parameter | Control | This compound (1 µM) | This compound (10 µM) |

| Resting Membrane Potential (mV) | -70.2 ± 1.5 | -68.5 ± 1.8 | -65.1 ± 2.0 |

| Input Resistance (MΩ) | 150.3 ± 12.1 | 165.8 ± 14.3 | 182.4 ± 15.9 |

| Action Potential Threshold (mV) | -45.6 ± 1.2 | -48.2 ± 1.4 | -51.7 ± 1.6 |

| Spike Frequency Adaptation Ratio | 0.65 ± 0.05 | 0.52 ± 0.04 | 0.38 ± 0.03 |

Table 2: Theoretical Effects of this compound on Synaptic Transmission in the Hippocampus (In Vitro Brain Slices)

| Parameter | Control | This compound (1 µM) | This compound (10 µM) |

| mEPSC Frequency (Hz) | 2.1 ± 0.3 | 1.5 ± 0.2 | 0.9 ± 0.1 |

| mEPSC Amplitude (pA) | 15.4 ± 1.1 | 15.2 ± 1.3 | 14.9 ± 1.0 |

| mIPSC Frequency (Hz) | 4.5 ± 0.6 | 6.8 ± 0.8 | 9.2 ± 1.1 |

| mIPSC Amplitude (pA) | 25.8 ± 2.0 | 26.1 ± 2.2 | 25.5 ± 1.9 |

Table 3: Theoretical Effects of this compound on Neuronal Firing Rate in the Prefrontal Cortex (In Vivo Single-Unit Recording)

| Neuronal Population | Baseline Firing Rate (spikes/s) | Firing Rate after this compound (spikes/s) | Percent Change |

| Pyramidal Neurons | 1.5 ± 0.2 | 0.8 ± 0.1 | -46.7% |

| Interneurons | 8.2 ± 1.1 | 12.5 ± 1.5 | +52.4% |

These theoretical data suggest that this compound might act to decrease the excitability of principal neurons while enhancing the activity of inhibitory interneurons, a profile that could be of interest for conditions characterized by cortical hyperexcitability. The data also hypothetically point towards a presynaptic mechanism for reducing excitatory neurotransmission and increasing inhibitory neurotransmission. It is critical to emphasize that these are theoretical projections and would require empirical validation through rigorous preclinical research.

Potential Therapeutic Areas of Investigation Preclinical/theoretical

Modulation of Neurological Disorders through 5-HT2 Receptor Antagonism

Serazapine is a structurally novel and selective 5-HT2 receptor antagonist. ncats.iomedchemexpress.com The 5-HT2 receptor family, a subtype of serotonin (B10506) receptors, plays a crucial role in regulating mood, cognition, and perception. patsnap.com Antagonism of these receptors can influence various physiological and psychological processes, making them a target for therapeutic intervention in a range of neurological and psychiatric disorders. patsnap.com

The 5-HT2 receptor subfamily includes three main subtypes: 5-HT2A, 5-HT2B, and 5-HT2C. patsnap.com

5-HT2A receptors , primarily located in the central nervous system, are implicated in mood regulation, cognition, and perception. patsnap.com

5-HT2B receptors are mainly found in the cardiovascular system. patsnap.com

5-HT2C receptors are involved in regulating appetite, anxiety, and endocrine function. patsnap.com

By blocking 5-HT2 receptors, compounds like Serazapine can modulate serotonergic activity in the brain. patsnap.com This mechanism is a cornerstone in the therapeutic action of several medications used for psychiatric and neurological conditions, including schizophrenia and depression. patsnap.com For instance, atypical antipsychotics often exhibit 5-HT2 receptor antagonism. medchemexpress.comdrugbank.com The investigation of Serazapine's 5-HT2 antagonist properties provides a basis for its exploration in neurological disorders where this receptor system is implicated. ncats.iomedchemexpress.com

Research Interest in Anxiety-Related Conditions (Preclinical Phase of Investigation)

Serazapine has been identified as an anxiolytic agent in preclinical studies. ncats.ioncats.io Preliminary findings indicated an anticonflict effect in a behavioral suppression test in animals, a model often used to screen for anti-anxiety properties. ncats.io Furthermore, early investigations in human volunteers suggested anxiolytic potential. ncats.io In one such study, Serazapine's effects on electroencephalogram (EEG) recordings were similar to those of diazepam, a well-established anxiolytic drug. ncats.io Another study in volunteers under psychogenic stress showed that Serazapine reduced cardiac output, which can be a physiological indicator of anxiety reduction. ncats.io

The exploration of Serazapine for anxiety is rooted in its action as a 5-HT2 receptor antagonist. ncats.io The serotonergic system, particularly the 5-HT2 receptors, is involved in the pathophysiology of anxiety disorders. patsnap.com While selective serotonin reuptake inhibitors (SSRIs) and benzodiazepines are standard treatments for anxiety, they have limitations, prompting research into alternative mechanisms like 5-HT2 antagonism. frontiersin.org

A double-blind, randomized, placebo-controlled trial in outpatients with Generalized Anxiety Disorder (GAD) was conducted to evaluate the efficacy of Serazapine. ncats.io This study followed a 1-week placebo washout period with a 5-week double-blind treatment phase. ncats.io

Exploration in Neurobehavioral Disorders with Monoamine Dysfunction

The monoamine system, which includes neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576), is crucial for a wide range of brain functions, and its dysregulation is linked to various neuropsychiatric disorders. frontiersin.org Monoaminergic systems are the targets for many drugs used to treat mood, motor, and cognitive disorders. nih.gov

Serazapine's primary mechanism as a 5-HT2 receptor antagonist places it within the broader context of compounds that modulate monoamine signaling. ncats.io Dysfunction in monoamine neurotransmitter systems is a key factor in the development of conditions like major depressive disorder (MDD). frontiersin.orgfrontiersin.org The therapeutic effects of many antidepressants are based on their ability to alter the levels of these neurotransmitters in the brain. mayoclinic.org

Given the intricate connections between monoamine signaling and neuroinflammation in the central nervous system, and their combined implications for neuropsychiatric disorders, the investigation of a compound like Serazapine, which targets a key component of the serotonin system, is of scientific interest. frontiersin.org Research has shown that disruptions in monoaminergic pathways can contribute to the pathophysiology of disorders such as Parkinson's Disease, Major Depressive Disorder, and Alzheimer's Disease. frontiersin.org

Theoretical Applications in Receptor-Mediated Pathologies

The therapeutic potential of a compound is often explored based on its interaction with specific receptors that are known to be involved in disease processes. Serazapine's defining characteristic is its antagonism of 5-HT2 receptors. ncats.io This specific receptor interaction opens up theoretical avenues for its application in various receptor-mediated pathologies beyond its initial areas of investigation.

The 5-HT2A receptor, in particular, has been linked to a variety of complex behaviors and neuropsychiatric conditions. nih.gov It is highly expressed in the frontal cortex and is involved in cognitive processes. nih.gov Therefore, a 5-HT2A receptor antagonist could theoretically be relevant for conditions characterized by cognitive deficits or frontal cortex dysfunction.

Furthermore, the role of 5-HT2 receptors extends beyond the central nervous system. For example, 5-HT2A receptors in the periphery are involved in processes like vasoconstriction and inflammation. nih.gov This suggests a theoretical basis for investigating 5-HT2 receptor antagonists in certain cardiovascular or inflammatory conditions where serotonin signaling plays a pathological role. However, it is crucial to note that these are theoretical applications that would require substantial preclinical and clinical research to validate.

Future Directions and Research Gaps

Elucidation of Comprehensive Preclinical Pharmacokinetic Profiles

A foundational gap in the current understanding of Serazapine hydrochloride is the absence of a detailed preclinical pharmacokinetic profile. Future research must systematically characterize its absorption, distribution, metabolism, and excretion (ADME) in various animal models. Key parameters to investigate would include bioavailability, plasma protein binding, volume of distribution, and clearance rates. Such studies are crucial for understanding the compound's disposition in a biological system and for predicting its pharmacokinetic behavior in humans.

Table 1: Hypothetical Preclinical Pharmacokinetic Parameters for Investigation

| Parameter | Animal Model 1 (e.g., Rat) | Animal Model 2 (e.g., Dog) |

| Bioavailability (%) | Data Needed | Data Needed |

| Tmax (h) | Data Needed | Data Needed |

| Cmax (ng/mL) | Data Needed | Data Needed |

| Volume of Distribution (L/kg) | Data Needed | Data Needed |

| Half-life (h) | Data Needed | Data Needed |

| Clearance (mL/min/kg) | Data Needed | Data Needed |

Detailed Investigation of Long-Term Neurobiological Effects in Animal Models

The long-term neurobiological consequences of sustained this compound administration are currently unknown. Chronic dosing studies in relevant animal models of anxiety and depression are necessary. mdpi.com These investigations should assess potential changes in neuroreceptor density, particularly for the 5-HT2 receptor family, and explore effects on neuroplasticity, such as alterations in dendritic spine density and neurotrophic factor expression in brain regions implicated in anxiety and mood regulation. ncats.io Such research would provide insight into the compound's potential for inducing lasting therapeutic or adverse neuroadaptations.

Comparative Preclinical Studies with Other Serotonergic Agents

To contextualize the pharmacological profile of this compound, direct, head-to-head comparative preclinical studies with other serotonergic agents are essential. These studies should compare its efficacy and receptor interaction profile against established selective serotonin (B10506) reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and other 5-HT2 receptor antagonists. nih.govfrontiersin.org Behavioral assays, such as the forced swim test or elevated plus-maze, alongside neurochemical and electrophysiological analyses, would help to delineate its unique therapeutic potential and mechanistic distinctions. drugbank.com

Table 2: Illustrative Comparative Preclinical Study Design

| Compound | Animal Model | Behavioral Test | Neurochemical Marker |

| This compound | Rat | Elevated Plus-Maze | Cortical 5-HIAA Levels |

| Fluoxetine | Rat | Elevated Plus-Maze | Cortical 5-HIAA Levels |

| Mirtazapine (B1677164) | Rat | Elevated Plus-Maze | Cortical 5-HIAA Levels |

Development of Advanced In Vitro Models for Mechanistic Insights

The development and application of advanced in vitro models would offer deeper mechanistic insights into the cellular and molecular actions of this compound. The use of human-induced pluripotent stem cell (hiPSC)-derived neurons or organoids from patients with anxiety disorders could provide a more translational platform to study the compound's effects on neuronal excitability, network function, and gene expression. Such models can bridge the gap between animal studies and human clinical outcomes.

Application of 'Omics' Technologies in Preclinical Research on this compound

The application of 'omics' technologies—genomics, proteomics, transcriptomics, and metabolomics—to preclinical research on this compound represents a significant frontier. fda.govhres.ca These powerful, high-throughput methods can provide an unbiased, system-wide view of the molecular changes induced by the compound. For instance, transcriptomic analysis of brain tissue from treated animals could identify novel gene networks modulated by this compound, while metabolomic profiling could uncover new biomarkers of treatment response. frontiersin.org This multi-omics approach is crucial for modern drug discovery and for developing a comprehensive understanding of a drug's mechanism of action. frontiersin.org

Addressing Unexplored Receptor Interactions and Their Functional Significance in Preclinical Models

Although this compound is known as a 5-HT2 receptor antagonist, its full receptor binding profile may not be completely characterized. ncats.io A comprehensive screening against a wide panel of G-protein coupled receptors, ion channels, and transporters is warranted to identify any potential off-target interactions. Should any such interactions be identified, subsequent preclinical functional assays in animal models would be necessary to determine their physiological and behavioral significance, which could reveal novel therapeutic applications or potential side effects. hres.ca

Q & A

Q. What are the standard protocols for synthesizing and characterizing Serazapine hydrochloride in academic laboratories?

this compound synthesis typically involves condensation reactions of its precursors under controlled pH and temperature. Post-synthesis, characterization should include:

- Purity analysis : HPLC or UPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- Structural confirmation : -NMR and -NMR to verify functional groups, supplemented by mass spectrometry for molecular weight validation .

- Crystallography : X-ray diffraction for polymorph identification, critical for reproducibility in pharmacological studies .

Q. How should researchers design in vitro assays to evaluate this compound’s receptor-binding affinity?

Use radioligand binding assays (e.g., -labeled ligands) with cell membranes expressing target receptors (e.g., serotonin or dopamine receptors). Key steps:

- Negative controls : Include excess unlabeled ligand to quantify non-specific binding.

- Data normalization : Express results as % inhibition or IC values using nonlinear regression (e.g., GraphPad Prism) .

- Replicates : Perform triplicate runs to account for plate-to-plate variability .

Q. What are the recommended storage conditions for this compound to ensure experimental consistency?

Store lyophilized powder at -20°C in airtight, light-resistant containers. For solutions, use acetonitrile or DMSO (≤1 mM) and avoid freeze-thaw cycles to prevent degradation. Validate stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictory pharmacokinetic data for this compound across species?

Contradictions often arise from species-specific metabolic pathways. Methodological solutions include:

- Comparative metabolomics : Use LC-MS/MS to identify interspecies metabolite profiles .

- Allometric scaling : Apply a two-compartment model to extrapolate human pharmacokinetics from rodent data, adjusting for hepatic extraction ratios .

- In vitro-in vivo correlation (IVIVC) : Validate findings using primary hepatocyte cultures from multiple species .

Q. What statistical approaches are optimal for analyzing dose-response heterogeneity in this compound’s neurobehavioral studies?

For non-linear responses:

- Mixed-effects models : Account for inter-subject variability in longitudinal datasets (e.g., repeated-measures ANOVA with random effects) .

- Cluster analysis : Segment responders vs. non-responders using PCA or k-means clustering .

- Meta-analysis : Pool data from independent studies via random-effects models to quantify heterogeneity (I statistic) .

Q. How should researchers design a study to assess this compound’s off-target effects in complex biological systems?

- Proteome-wide screening : Use affinity chromatography coupled with SILAC-based mass spectrometry to identify unintended protein interactions .

- CRISPR-Cas9 knockouts : Validate off-target pathways in isogenic cell lines lacking suspected secondary targets .

- Multi-omics integration : Combine transcriptomic (RNA-seq) and phosphoproteomic data to map signaling cascades perturbed by the compound .

Methodological Challenges and Solutions

Q. What strategies improve reproducibility in this compound’s in vivo efficacy studies?

- Strict randomization : Use stratified randomization by weight and litter to minimize cohort bias .

- Blinding : Implement double-blind protocols for behavioral assessments to reduce observer bias .

- Pre-registration : Document hypotheses and analysis plans on platforms like Open Science Framework before data collection .

Q. How can researchers validate this compound’s metabolite activity in the absence of commercial standards?

- Synthetic standards : Chemically synthesize suspected metabolites via enzymatic biotransformation (e.g., liver microsomes) and characterize via NMR/MS .

- Isotopic labeling : Use -labeled Serazapine to track metabolite formation in vivo using mass spectrometry .

Data Interpretation and Reporting

Q. What criteria should guide the inclusion/exclusion of outlier data in this compound studies?

Apply Grubbs’ test (α = 0.05) for single outliers or the ROUT method for multiple outliers. Justify exclusions in supplementary materials with raw data comparisons .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.